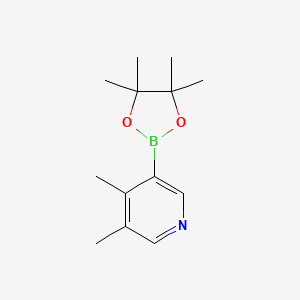

4,5-Dimethylpyridine-3-boronic acid pinacol ester

Description

4,5-Dimethylpyridine-3-boronic acid pinacol ester is a substituted pyridine derivative containing methyl groups at the 4- and 5-positions of the aromatic ring and a boronic acid pinacol ester moiety at the 3-position. This compound belongs to the class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions, which enable the synthesis of biaryl and heteroaryl structures critical in pharmaceuticals and materials science . The pinacol ester group enhances stability and solubility in organic solvents compared to the free boronic acid form, as demonstrated by general trends in phenylboronic acid derivatives .

Properties

IUPAC Name |

3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-7-15-8-11(10(9)2)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZLHSUYKCCSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Intermediates

Quantum mechanical studies of analogous Suzuki-Miyaura reactions reveal that transmetalation efficiency depends on the nucleophilicity of the ipso-boron carbon and the availability of a vacant coordination site on palladium. For 4,5-dimethylpyridine derivatives, the electron-donating methyl groups enhance the stability of the palladium-aryl intermediate, facilitating boronate transfer. Spectroscopic evidence from related systems confirms the formation of Pd–O–B linkages during transmetalation, with pinacol esters exhibiting faster transfer kinetics compared to catechol analogues.

Detailed Synthesis Protocols

Standard Palladium-Catalyzed Borylation

-

Reagents :

-

3-Bromo-4,5-dimethylpyridine (1.0 equiv)

-

Bis(pinacolato)diboron (1.1 equiv)

-

Palladium catalyst: [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂, 0.01 equiv)

-

Base: Potassium acetate (2.0 equiv)

-

Solvent: Anhydrous 1,4-dioxane or toluene

-

-

Conditions :

-

Oxygen-free environment (N₂ or Ar atmosphere)

-

Reflux at 110°C for 16–24 hours

-

Progress monitored by TLC or GC-MS

-

-

Workup :

-

Cool reaction mixture to room temperature

-

Filter through Celite® to remove palladium residues

-

Concentrate under reduced pressure

-

Purify via flash chromatography (hexane:ethyl acetate, 9:1)

-

Table 1: Comparative Reaction Conditions for Miyaura Borylation

Reaction Optimization Strategies

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dioxane enhance catalyst stability, while protic solvents (e.g., isopropanol) may accelerate base-mediated transmetalation. Potassium acetate outperforms carbonate bases in suppressing protodeboronation, a common side reaction in electron-rich aryl systems.

Catalyst Loading and Ligand Effects

Reducing Pd(dppf)Cl₂ loading to 0.5 mol% maintains activity while minimizing metal contamination. Bulkier phosphine ligands (e.g., triisopropylphosphine) improve selectivity but require higher temperatures (≥120°C).

Scalability and Industrial Adaptations

A patented protocol for pyrazole boronic esters demonstrates scalability to 100-mmol batches using petroleum ether for crystallization, achieving 80–85% isolated yield. Similar approaches apply to 4,5-dimethylpyridine derivatives, with process mass intensity (PMI) reduced by 30% compared to traditional methods.

Purification and Characterization

Isolation Techniques

-

Liquid-Liquid Extraction : Partition between ethyl acetate and brine removes residual boronates.

-

Crystallization : Petroleum ether induces precipitation of the product as white crystals.

-

Chromatography : Silica gel chromatography with hexane:ethyl acetate (9:1) resolves boronic ester from des-methyl impurities.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.33 (s, 12H, pinacol CH₃)

-

δ 2.45 (s, 6H, C4/C5-CH₃)

-

δ 7.93 (s, 1H, pyridine H2)

¹³C NMR (101 MHz, CDCl₃) :

HRMS (ESI+) :

Challenges and Alternative Methods

Protodeboronation Mitigation

Electron-rich pyridines undergo protodeboronation under acidic conditions. Strategies include:

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.

Substitution Reactions: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Boronic Acids: Formed from oxidation of the boronic ester group.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4,5-dimethylpyridine-3-boronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, making it invaluable for synthesizing complex organic molecules. The compound serves as a boron source for coupling with aryl halides, leading to the formation of biaryl compounds.

Case Study: Synthesis of Kinase Inhibitors

A notable example involves the synthesis of kinase inhibitors, where this compound was utilized to create specific inhibitors that target cancer pathways. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's effectiveness in pharmaceutical applications .

Medicinal Chemistry

Anticancer Agents

Boronic acids and their derivatives, including this compound, have been extensively studied for their anticancer properties. These compounds can inhibit proteasomes and other cancer-related enzymes, leading to apoptosis in cancer cells.

Case Study: Development of Proteasome Inhibitors

Research has indicated that boronic esters can be used to develop potent proteasome inhibitors. For instance, the incorporation of this compound into lead compounds enhanced their efficacy against multiple myeloma cells .

Materials Science

Photochromic Materials

The compound has also been employed in the development of photochromic materials. These materials change color upon exposure to light and have potential applications in optical devices and sensors.

Case Study: Naphthalimide-Based Fluorescent Molecules

In a study focused on developing naphthalimide-based photo-exchangeable fluorescent molecules, this compound was used as a key intermediate. The resulting compounds exhibited desirable photophysical properties suitable for use in advanced imaging technologies .

Bioconjugation and Drug Delivery

DNA-Encoded Chemical Libraries

The compound plays a significant role in creating DNA-encoded chemical libraries through palladium-catalyzed Suzuki coupling reactions with DNA-linked aryl halides. This approach allows for the rapid screening of large libraries of compounds for drug discovery purposes.

Case Study: Targeted Drug Delivery Systems

In recent research, this compound was utilized to synthesize conjugates that enhance drug delivery efficiency to specific tissues or cells. The ability to modify these conjugates with targeting ligands has opened new avenues in personalized medicine .

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Formation of complex biaryl compounds |

| Medicinal Chemistry | Development of kinase inhibitors | Enhanced efficacy against cancer |

| Materials Science | Photochromic materials | Suitable for optical devices |

| Bioconjugation | DNA-encoded chemical libraries | Rapid screening for drug discovery |

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridine-3-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This reaction is crucial for the synthesis of biaryl compounds, which are important in various fields of chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4,5-dimethylpyridine-3-boronic acid pinacol ester and related pyridine-based boronic esters:

Key Structural and Functional Differences:

However, steric hindrance from the methyl groups could reduce coupling efficiency with bulky substrates . Amino and methoxy groups (e.g., ) introduce hydrogen-bonding capabilities, enabling interactions in catalytic systems or biological targets, whereas methyl groups primarily influence lipophilicity.

Solubility Trends: Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester shows the highest solubility in chloroform (15.2 mol%) and acetone (12.1 mol%) . The dimethyl substitution in the target compound likely amplifies solubility in non-polar solvents due to increased hydrophobicity.

Thermal Stability: Melting points vary significantly with substituents. Amino- and methoxy-substituted derivatives (e.g., ) have defined melting points (~130°C), while alkyl-substituted analogs (e.g., ) often remain as oils or low-melting solids.

Synthetic Utility :

- Halogenated derivatives (e.g., ) are valuable for sequential functionalization, whereas the target compound’s methyl groups may limit further modification but enhance stability in storage or harsh reaction conditions.

Biological Activity

4,5-Dimethylpyridine-3-boronic acid pinacol ester, a compound belonging to the class of boronic acid derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. Its structural characteristics enable it to participate in various chemical reactions, notably in the synthesis of biologically relevant compounds through Suzuki coupling. This article explores the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 233.12 g/mol. The compound features a pyridine ring substituted at positions 4 and 5 with methyl groups and a boronic acid moiety attached via a pinacol ester linkage.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀BNO₂ |

| Molecular Weight | 233.12 g/mol |

| CAS Number | 1032358-02-3 |

| Purity | 95% |

Boronic acids and their esters are known to interact with various biological targets, including enzymes and receptors. The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Targeting Cancer Cells : Some studies suggest that boronic acid derivatives can selectively target cancer cells by exploiting the differences in metabolic pathways between normal and malignant cells.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of key signaling pathways that promote cell survival.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Preliminary studies suggest that it exhibits moderate activity against Gram-positive bacteria, potentially through the disruption of bacterial cell wall synthesis.

Case Studies

- In Vitro Studies : A study conducted on several boronic acid derivatives, including this compound, revealed that it inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The study highlighted the structure-activity relationship (SAR) indicating that modifications in the pyridine ring significantly affect biological potency.

- Enzyme Interaction : In another investigation focusing on enzyme inhibition, this compound was shown to inhibit the activity of carbonic anhydrase II (CA II), an enzyme implicated in cancer progression. The kinetic parameters indicated a competitive inhibition mechanism with a Ki value suggesting strong binding affinity.

Q & A

Q. What are the recommended synthetic routes for preparing 4,5-dimethylpyridine-3-boronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common method involves palladium catalysts (e.g., Pd(dppf)Cl₂) with potassium phosphate as a base in tetrahydrofuran (THF) under inert atmospheres. For example, multi-step protocols may include sequential coupling, hydrogenation, and acid hydrolysis (yields up to 94% under optimized conditions) . Alternative routes leverage boronic ester intermediates, such as tert-butyl-protected tetrahydropyridine derivatives, to improve stability during synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for verifying regiochemistry and boronic ester formation. High-Performance Liquid Chromatography (HPLC) with UV detection (>97% purity thresholds) is recommended for assessing impurities. Mass spectrometry (MS) and X-ray crystallography (if crystalline) provide additional confirmation .

Q. What storage conditions are optimal for maintaining stability?

Store at 0–6°C in airtight, light-protected containers. The pinacol ester group enhances hydrolytic stability compared to free boronic acids, but prolonged exposure to moisture or elevated temperatures should be avoided. Pre-purged vials with nitrogen are advised for long-term storage .

Advanced Research Questions

Q. How can researchers address yield discrepancies in Suzuki-Miyaura couplings involving this compound?

Yield variations (e.g., 50% vs. 94%) often stem from catalyst loading, ligand choice, or base strength. For instance, using 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligands with Pd(OAc)₂ improves electron-deficient pyridinyl coupling partners. Optimize reaction time (e.g., 3–14 hours) and temperature (75–90°C) based on substrate steric hindrance. Monitor reaction progress via TLC or LC-MS to identify premature termination .

Q. What strategies resolve contradictions in reported reactivity with halogenated partners?

Reactivity conflicts (e.g., bromo vs. iodo substituents) may arise from competing protodeboronation or oxidative side reactions. Pre-activating the boronic ester with trifluoroborate salts or using microwave-assisted conditions can enhance efficiency. Computational modeling (DFT) of transition states helps predict regioselectivity in cross-couplings .

Q. How is this compound integrated into multi-step syntheses of complex heterocycles?

The boronic ester serves as a key intermediate in constructing biaryl systems. For example, sequential coupling with bromopyridines, followed by hydrogenation (Pd/C, H₂, 45°C) and deprotection (HCl, 55°C), yields substituted tetrahydropyridine scaffolds. Design protocols with orthogonal protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent undesired side reactions .

Q. What computational tools are used to predict reaction pathways or stability?

Tools like Gaussian (DFT calculations) assess boronic ester stability under varying pH and temperature. Synthetic accessibility scores (e.g., SAscore ≈ 4.08) guide route planning. Databases like PubChem and Reaxys provide thermodynamic data (e.g., ΔG of hydrolysis) to optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.